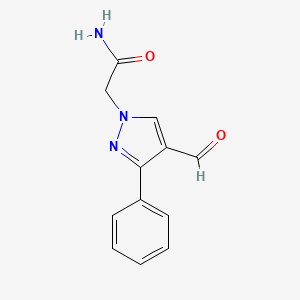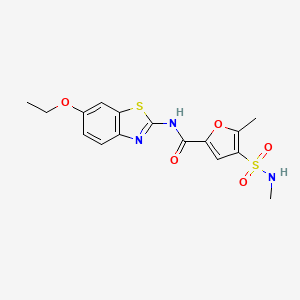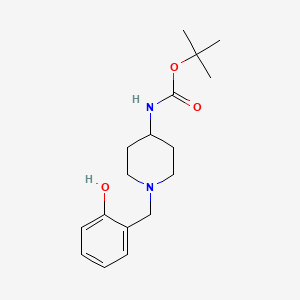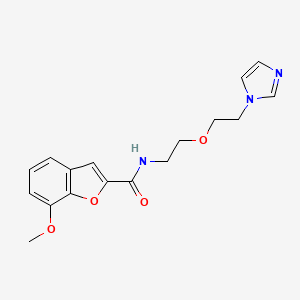![molecular formula C20H15N3O3S B2897185 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate CAS No. 338395-47-4](/img/structure/B2897185.png)
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Desai, Rajpara, and Joshi (2013) investigated compounds similar to the one for their antimicrobial properties. Their research focused on synthesizing and screening compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests potential applications in developing new therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) explored compounds with a similar structure for their potential in photodynamic therapy for cancer treatment. They focused on the synthesis and characterization of compounds that show promise as Type II photosensitizers, which are important for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Activity : Tozkoparan, Ertan, Krebs, Läge, Kelicen, and Demirdamar (1998) synthesized and tested compounds for anti-inflammatory activity. One compound with a 2-methoxyphenyl group demonstrated significant potency, suggesting possible applications in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Cyclooxygenase Inhibition and Analgesic Properties : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) demonstrated that synthesized compounds had significant inhibitory activity on cyclooxygenase enzymes and exhibited analgesic and anti-inflammatory activities. This highlights the potential use of these compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Properties : Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) studied benzimidazole derivatives for their in vitro effects on rat liver microsomal lipid peroxidation, demonstrating significant inhibition and suggesting antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Antimycobacterial and Antimicrobial Activities : Küçükgüzel, Oruç, Rollas, Şahin, and Ozbek (2002) reported on the synthesis of 4-thiazolidinone derivatives with antimycobacterial and antimicrobial activities. Some compounds showed notable inhibition of mycobacterial growth, indicating potential for treating microbial infections (Küçükgüzel, Oruç, Rollas, Şahin, & Ozbek, 2002).
Fungicidal Activity : Yang, Wan, He, Che, Xiao, Fu, and Qin (2017) developed compounds with significant fungicidal activities against several phytopathogenic fungi. This suggests their potential use in agricultural applications for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
Anticancer Properties : El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, and El‐Rashedy (2015) synthesized anticancer compounds with inhibitory activities against Aurora A kinase and KSP, showing marked results against various cancer cell lines. This underscores their potential in cancer therapy (El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).
Eigenschaften
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-9-7-15(8-10-16)19(24)26-21-13-17-18(14-5-3-2-4-6-14)22-20-23(17)11-12-27-20/h2-13H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHHVXOEKRYPN-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)


![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
![N-(3,4-dimethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![3-[3-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2897119.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)
